Product packaging for Rituximab(Cat. No.:CAS No. 174722-31-7)

Rituximab

Número de catálogo: B1143277
Número CAS: 174722-31-7
Peso molecular: Unspecified
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Rituximab is a chimeric murine/human monoclonal antibody directed against the CD20 antigen, a surface protein found on normal and malignant B lymphocytes . This IgG1 kappa immunoglobulin is a key reagent for investigating B-cell biology and developing therapeutic strategies. Its primary research value lies in its multifaceted mechanism of action; upon binding to CD20, this compound induces cell death through several pathways, including Complement-Dependent Cytotoxicity (CDC), Antibody-Dependent Cell-mediated Cytotoxicity (ADCC), and direct signaling of apoptosis . This makes it an essential tool for studying B-cell depletion in various disease models. This compound is extensively used in research areas including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL) . Its applications also extend to autoimmune disease research, such as rheumatoid arthritis, granulomatosis with polyangiitis, and pemphigus vulgaris, where it helps elucidate the role of B cells in pathogenesis . The antibody is supplied with detailed technical data. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Propiedades

Número CAS

174722-31-7

Fórmula molecular

C6416H9874N1688O1987S44

Peso molecular

Unspecified

Sinónimos

Retuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution

Origen del producto

United States

Molecular and Cellular Pharmacology of Rituximab

CD20 Antigen: Structural Characteristics, Expression Dynamics, and Biological Role in B-lymphocytes

The CD20 antigen is a transmembrane, non-glycosylated phosphoprotein with a molecular weight of approximately 33-37 kDa. scielo.brnih.govbio-rad-antibodies.com It is encoded by the MS4A1 gene and belongs to the membrane-spanning 4-domain family A (MS4A). scielo.brnih.gov CD20 features four transmembrane helices, with both the N-terminal and C-terminal ends located intracellularly. frontiersin.org It has two extracellular loops, which serve as the primary epitopes recognized by anti-CD20 monoclonal antibodies like Rituximab. frontiersin.org A disulfide bond within the CD20 structure is essential as a binding site for this compound. scielo.br

CD20 expression is highly specific to B lymphocytes. assaygenie.combio-rad-antibodies.com It first appears during the pre-B cell stage in the bone marrow, predominantly after immunoglobulin heavy chain rearrangement, and its expression continues through mature B cell differentiation. scielo.brfrontiersin.orgoup.com CD20 expression levels tend to increase with the maturation stage of the B cell. bio-rad-antibodies.com Importantly, CD20 is absent on hematopoietic stem cells and terminally differentiated plasma cells. assaygenie.comwikipedia.org This restricted expression pattern is crucial for the selective targeting achieved by this compound, allowing for the depletion of B cells while sparing the precursors and antibody-producing plasma cells. assaygenie.com

While the precise biological role of CD20 remains somewhat elusive, it is recognized as a cell-surface complex involved in regulating calcium transport and influencing B-cell activation and proliferation. scielo.brbio-rad-antibodies.comoup.com CD20 can initiate an intracellular signaling pathway through calcium influx. scielo.br Antibody ligation of CD20 can lead to enhanced CD20 phosphorylation, induction of oncogene expression (c-myc and B-myb), increased expression of adhesion molecules (CD18, CD58, MHC class II), and activation of protein tyrosine kinases that induce B cell adhesion. oup.com CD20 is thought to play a role in regulating B cell activation from a resting state (G0) to G1, as well as regulating the cell cycle from the S phase to mitosis. scielo.br Studies in CD20-deficient mice suggest that CD20 is required for optimal T-independent humoral immunity and a response to T-dependent antigens. nih.gov CD20 has also been found in complexes with other proteins such as MHC class I, MHC II, CD53, CD81, and CD82. bio-rad-antibodies.com

This compound-CD20 Binding Kinetics and Specificity

This compound binds specifically to a conformational epitope on the extracellular loop of the CD20 protein. patsnap.com Key residues, such as those within the ANPS motif (particularly Ala170 and Pro172), are critically involved in this binding. patsnap.com This specific interaction ensures that this compound targets only cells expressing CD20. assaygenie.comajnr.org

The binding of this compound to CD20 is a dynamic, concentration-dependent interaction. ligandtracer.com Studies using techniques like Surface Plasmon Resonance Microscopy (SPRM) and Kinetic Exclusion Assay (KinExA) have been employed to characterize the binding kinetics and affinity of this compound to CD20 on live cells or cellular membranes. biosensingusa.comsci-hub.senih.govnih.gov Reported equilibrium dissociation constants (KD) for this compound binding to CD20 on B cells have varied depending on the method used, with values ranging from approximately 1 nM to as low as 79 pM in KinExA studies. biosensingusa.comsci-hub.se This variability can be influenced by the dynamic complexity of the living system and the assay methodology. biosensingusa.comsci-hub.se

This compound can bind to CD20 on the cell surface in either a monovalent or bivalent state, with rapid exchange between these states. ligandtracer.com At high this compound concentrations, the monovalent state tends to prevail, while retention is enhanced at low concentrations as more antibody molecules engage in bivalent interactions. ligandtracer.com This dynamic stabilization effect, which goes beyond a single affinity value, has been shown to correlate with the ability to induce complement-dependent cytotoxicity (CDC). ligandtracer.com

Mechanisms of B-lymphocyte Depletion Elicited by this compound

This compound induces the depletion of CD20-positive B lymphocytes through several distinct but often synergistic mechanisms, including immune-mediated pathways and direct effects on the target cell. assaygenie.comajnr.orgaacrjournals.orgimrpress.comresearchgate.net The three primary mechanisms are Antibody-Dependent Cell-mediated Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and direct induction of apoptosis. assaygenie.comajnr.orgwikipedia.orgimrpress.comresearchgate.netresearchgate.net

This compound-Mediated Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Pathways

ADCC is a key mechanism by which this compound eliminates B cells. assaygenie.comimrpress.comresearchgate.netresearchgate.netresearchgate.netnih.govopalbiopharma.com Once this compound is bound to CD20 on the B cell surface, the Fc portion of the antibody is recognized by Fc gamma receptors (FcγR) expressed on immune effector cells, such as natural killer (NK) cells, macrophages, and granulocytes. assaygenie.comresearchgate.netresearchgate.netnih.govemjreviews.com This engagement triggers the activation of these effector cells. assaygenie.comresearchgate.netnih.gov

Activated NK cells release cytotoxic enzymes, including perforin (B1180081) and granzymes, which induce the destruction of the target B cell. patsnap.comresearchgate.net Perforin forms pores in the B cell membrane, allowing granzyme B to enter and trigger apoptosis by cleaving caspases and potentially through other methods. researchgate.net Macrophages can also contribute to B cell clearance through antibody-dependent phagocytosis (ADCP) after recognizing this compound-opsonized cells via their Fcγ receptors. patsnap.comresearchgate.net

The effectiveness of ADCC can be influenced by factors such as the expression levels of Fcγ receptors on effector cells and genetic polymorphisms in these receptors. nih.gov For instance, polymorphisms in CD16 (FcγRIIIa) have been associated with variations in clinical response to this compound in some malignancies, suggesting the importance of Fc-FcγR interactions in its anti-tumor effects. nih.gov While in vitro ADCC assays often use high effector-to-target cell ratios, studies in murine models have supported an in vivo role for ADCC in B cell depletion. nih.govemjreviews.com

This compound-Induced Complement-Dependent Cytotoxicity (CDC) Pathway Activation

This compound binding to CD20 also activates the classical complement pathway, leading to CDC. assaygenie.comajnr.orgpatsnap.comimrpress.comresearchgate.netresearchgate.netopalbiopharma.com The Fc region of the bound antibody recruits the C1q component of the complement system. patsnap.comresearchgate.netashpublications.org This initiates a proteolytic cascade that culminates in the formation of the membrane attack complex (MAC). patsnap.comashpublications.org The MAC inserts into the B cell membrane, creating pores that disrupt the cell's integrity and lead to osmotic lysis and death. patsnap.comresearchgate.netashpublications.org

The C1q binding sites on the human IgG1 molecule of this compound correspond to specific amino acid residues, including D270, K322, K326, P329, P331, and E333. imrpress.com Complement activation also generates complement fragments like C3b, which can act as opsonins, further enhancing phagocytosis by immune cells. emjreviews.comashpublications.org

CDC is considered a significant mechanism of this compound's action, and in some contexts, it may be the dominant mechanism in vivo. ajnr.orgresearchgate.net The sensitivity of lymphoma cells to this compound-induced CDC can vary among subtypes. imrpress.comashpublications.org Tumor cells can also possess mechanisms to protect themselves from CDC, including the expression of complement regulatory proteins like CD59 and soluble factors like complement factor H (CFH). plos.org Overcoming resistance related to complement regulation is an area of ongoing research. plos.org

Direct Induction of Apoptosis in B-lymphocytes by this compound

Beyond immune-mediated mechanisms, this compound can directly induce apoptosis in B cells, independent of complement or cellular effectors. ajnr.orgwikipedia.orgpatsnap.comaacrjournals.orgimrpress.comresearchgate.netresearchgate.net Binding of this compound to CD20 can trigger signaling pathways that lead to programmed cell death. aacrjournals.orgresearchgate.net

This compound-mediated crosslinking of CD20 on the cell surface is thought to play a role in initiating these apoptotic signals. patsnap.comemjreviews.com This can lead to the activation of caspases, key executioners of apoptosis. researchgate.netresearchgate.netnih.gov While the exact caspase-dependent and -independent mechanisms are still being fully characterized, studies suggest involvement of caspase-3 activation. researchgate.netresearchgate.net

Direct induction of apoptosis by this compound has been linked to the particular IgG isotype, and reformatting studies have shown that IgG2 or IgG4 variants can enhance apoptotic induction in vitro. patsnap.com Research findings indicate that this compound can trigger apoptosis through mechanisms involving the redistribution of CD20 into lipid rafts within the cell membrane, which can activate src kinase-dependent pathways. aacrjournals.org Cholesterol content is also important for the integrity of lipid rafts and their association with CD20, influencing this compound-induced apoptosis. aacrjournals.org

This compound's Influence on B-cell Signaling Cascades and Cellular Proliferation

This compound binding to CD20 can directly impact intracellular signaling pathways in B cells, influencing their survival and proliferation. aacrjournals.orgimrpress.comnih.gov Multiple signaling pathways are affected, including those involving protein kinases, phosphatases, caspases, and Bcl-2 family members. aacrjournals.org this compound can modulate B-cell receptor (BCR) signaling and affect transcription factors and gene expression. aacrjournals.org

Studies have shown that this compound can inhibit B-cell survival and proliferation through the negative regulation of canonical signaling pathways, including those involving Akt, ERK, and mammalian target of rapamycin (B549165) (mTOR). nih.govashpublications.orgresearchgate.net Research using follicular lymphoma cell lines and normal B cells demonstrated that pretreatment with this compound results in a time-dependent inhibition of the BCR-signaling cascade involving key components like Lyn, Syk, PLC gamma 2, Akt, and ERK, as well as calcium mobilization. nih.govashpublications.orgresearchgate.net This inhibitory effect correlates with a decrease in raft-associated cholesterol, inhibition of BCR relocalization into lipid raft microdomains, and downregulation of BCR immunoglobulin expression. nih.govashpublications.orgresearchgate.net

Impact of this compound on B-lymphocyte Subsets and Their Developmental Stages

This compound's targeting of CD20 results in the depletion of B lymphocyte subsets that express this antigen. This includes immature, naive, and memory B cells the-rheumatologist.orgclinexprheumatol.org. However, pro-B lymphocytes and mature plasma cells, which typically lack surface CD20 expression, are generally not depleted by this compound wikipedia.orgfrontiersin.orgclinexprheumatol.orgfrontiersin.org. This selective depletion pattern allows for B cell repopulation from CD20-negative precursors and maintenance of antibody production by long-lived plasma cells clinexprheumatol.org.

Studies have investigated the impact of this compound on various B cell subsets in peripheral blood and tissues. In peripheral blood, this compound typically induces rapid and significant depletion of CD19+ B cells frontiersin.orgnih.govoup.comnih.gov. Within the CD19+ population, subsets such as transitional B cells (CD19+CD38++CD24++) and memory B cells (CD19+CD27+) are significantly depleted clinexprheumatol.orgfrontiersin.orgnih.gov. Naive B cells (CD27-IgD+) are also targeted clinexprheumatol.orgthe-rheumatologist.orgoup.comoup.com.

Research findings highlight differential depletion and repopulation kinetics among B cell subsets. For instance, in patients treated for rheumatoid arthritis, complete depletion of transitional and memory B lymphocytes in peripheral blood was observed after this compound cycles nih.gov. The repopulation of B cells after this compound therapy primarily occurs with naive B cells, mimicking the ontogeny of B cell development nih.gov. Transitional B cells are often among the first to reappear during repopulation nih.govnih.gov. Memory B cells typically reappear later than naive B cells nih.gov.

Studies in various conditions, such as IgG4-related disease and ANCA-associated vasculitis, have provided detailed data on the depletion rates of different B cell subsets. In one study of IgG4-related disease, 6 months after this compound treatment, complete depletion of CD19+ B cells was achieved in 30% of patients, plasmablasts in 55%, naive B cells in 39%, and memory B cells in 42% oup.com. The failure to achieve complete depletion of CD19+, naive, or memory B cells at 6 months was associated with a significantly higher relapse rate oup.com.

In ANCA-associated vasculitis patients treated with this compound, pre-germinal center B cells, memory B cells, and CD20+CD138- plasmablasts were rapidly and strongly reduced frontiersin.org. CD20-CD138- pre-plasma cells and CD20-CD138+ mature plasma cells were reduced more slowly and remained detectable frontiersin.org. Memory B cells and CD20- plasma cells remained detectable after this compound frontiersin.org. The increase in total CD19+ B cells observed 24 weeks after this compound was mainly attributed to an increased number of circulating plasma cells frontiersin.org.

While peripheral blood B cell depletion is a common outcome, the extent of depletion in other sites, such as lymph nodes or tertiary lymphoid tissues, can be highly variable the-rheumatologist.orgnih.gov. Studies in rheumatoid arthritis patients have shown that while peripheral blood B cells are significantly decreased, a proportion of B cells, particularly switched memory B cells, can persist in lymph node biopsies after this compound treatment oup.com. Follicular B cells also decreased in lymph node biopsies, but switched memory B cells persisted oup.com.

The persistence of certain B cell subsets in lymphoid tissues despite peripheral depletion may contribute to disease relapse oup.com. The repopulation of an unbalanced B cell repertoire, with an excess of CD19+ CD27+ memory B cells and a lower proportion of CD19+ CD27- naive B cells, has been considered an indicator of impending relapse in some conditions mdpi.com.

Here is a data table summarizing some findings on B cell subset depletion post-rituximab:

B Cell Subset (Peripheral Blood)Depletion Status Post-Rituximab (General)Repopulation Kinetics (General)Source Examples
Total CD19+ B cellsSignificant depletionGradual recovery frontiersin.orgnih.govoup.comnih.gov
Transitional B cells (CD19+CD38++CD24++)Significant/Complete depletionEarly re-emergence nih.govnih.gov
Naive B cells (CD27-IgD+)Targeted/Significant depletionPrimary population during repopulation clinexprheumatol.orgthe-rheumatologist.orgoup.comoup.com
Memory B cells (CD19+CD27+)Significant depletionLater re-emergence compared to naive/transitional clinexprheumatol.orgclinexprheumatol.orgfrontiersin.orgoup.comnih.gov
Plasmablasts (CD20+CD138-)Rapid and strong reductionRe-emerge before naive B cells in some cases frontiersin.org
Plasma cells (CD20-)Not depleted/Less profoundly reducedRemain detectable/Can become predominant population during maintenance wikipedia.orgfrontiersin.orgclinexprheumatol.orgfrontiersin.org

Preclinical Investigation and in Vitro/in Vivo Modeling of Rituximab Activity

Development and Characterization of in vitro Cellular Models for Rituximab Research

In vitro cellular models play a crucial role in dissecting the direct effects of this compound on B cells and exploring the various mechanisms by which it mediates cell death. These models include established cell lines, primary B lymphocytes, and co-culture systems designed to investigate interactions with effector cells.

Analysis of this compound Sensitivity and Responsiveness in Established Cell Lines

Established B-cell lymphoma cell lines have been widely used to assess the sensitivity and responsiveness of malignant B cells to this compound. Studies have shown that treating certain B-NHL cell lines with this compound can induce significant cell death, particularly when the antibody is cross-linked. For instance, in one study, significant cell death was observed in SU-DHL-4, Ramos, and WSU-NHL cell lines when this compound was cross-linked using an anti–human immunoglobulin F(ab′)₂ fragment. ashpublications.org Conversely, other cell lines, such as Jeko-1, Sc-1, and HT, were found to be largely insensitive to this compound under these conditions. ashpublications.org

Sensitivity to this compound-induced apoptosis in these cell lines can be influenced by factors at the level of mitochondria. ashpublications.org While CD20 antigen expression is a prerequisite for this compound sensitivity, cell-autonomous factors also play a role. ashpublications.org Analysis of established this compound-resistant B-lymphoma cell lines has revealed significant changes in CD20 antigen expression, often involving down-regulation at both the gene and protein levels. aacrjournals.orgnih.gov This decrease in surface CD20 can be partially attributed to reduced CD20 transcription in resistant lines. aacrjournals.org Additionally, resistant cell lines may exhibit altered calcium mobilization and redistribution of CD20 into lipid raft domains. aacrjournals.org

The expression levels of complement inhibitory molecules, such as CD55 and CD59, on malignant B cells have been shown to correlate with the extent of in vitro lysis mediated by complement-dependent cytotoxicity (CDC). nih.gov Follicular lymphoma cell lines, which are more sensitive to this compound clinically, are often more effectively lysed by complement in vitro compared to cell lines from other lymphoma subtypes. nih.gov

Resistance to this compound in cell lines can also be associated with alterations in apoptotic pathway signaling, as repeated exposure to the antibody can lead to the generation of apoptosis-resistant cell lines. nih.gov These resistant cell lines may also lack sensitivity to various cytotoxic chemotherapeutic agents. nih.gov

Here is a table summarizing the sensitivity of some established B-NHL cell lines to this compound-induced apoptosis when cross-linked:

Cell LineSensitivity to this compound-Induced Apoptosis (with cross-linking)
SU-DHL-4Sensitive
RamosSensitive
WSU-NHLSensitive
Jeko-1Largely Insensitive
Sc-1Largely Insensitive
HTLargely Insensitive

Based on data from search result ashpublications.org.

Ex vivo Studies on Primary B-lymphocyte Responses to this compound

Ex vivo studies using primary B lymphocytes from patients or healthy donors allow for the investigation of this compound's effects in a more physiologically relevant context compared to continuous cell lines. These studies can assess direct cytotoxicity, as well as immune-mediated mechanisms like antibody-dependent cellular cytotoxicity (ADCC) and CDC.

Studies have demonstrated that this compound can effectively mediate CDC against freshly isolated malignant B cell samples in vitro. nih.gov The sensitivity of these primary cells to complement-mediated lysis can correlate with the expression of complement inhibitory molecules like CD55 and CD59. nih.gov

Ex vivo activated human macrophages have been shown to kill primary B-cell chronic lymphocytic leukemia (B-CLL) cells in the presence of this compound, demonstrating the potential for macrophage-mediated ADCC against primary malignant B cells. researchgate.net This ADCC activity reached high levels even at low effector-to-target ratios. researchgate.net

Investigating the impact of this compound on primary B-cell malignancy samples in co-culture with stromal cells has revealed that the cellular microenvironment can mediate resistance to this compound-induced apoptosis. researchgate.net

Co-culture Systems for Investigating this compound Effector Cell Interactions

Co-culture systems are essential for understanding the complex interactions between this compound-coated B cells and various immune effector cells, including natural killer (NK) cells, macrophages, and neutrophils, which mediate ADCC and antibody-dependent cellular phagocytosis (ADCP).

In vitro co-culture experiments have shown that this compound can induce ADCC of human lymphoma cell lines by human peripheral blood mononuclear cells. nih.gov However, these assays often utilize high effector-to-target cell ratios, which may not fully reflect in vivo conditions. nih.gov

Co-culture systems employing NK cells and CD20-positive target cells (such as Raji cells or CD20-transfected cell lines) have been used to study this compound-dependent NK cell activation and cytotoxicity. researchgate.netbiorxiv.org These studies can investigate the influence of factors like KIR and HLA class I genotypes on NK cell responses to this compound. researchgate.net

Co-culture models involving macrophages or neutrophils as effector cells and this compound-opsonized target cells have been used to assess ADCP and ADCC mediated by these myeloid cells. researchgate.net These systems can help determine the relative contributions of different effector cell types to this compound's cytotoxic effects. researchgate.net

Furthermore, co-culture experiments have been utilized to investigate the immunomodulatory effects of this compound in combination with other agents, such as bendamustine, on T-cell recruitment and activation by DLBCL cells. bmj.com

Establishment and Utilization of in vivo Animal Models in this compound Research

In vivo animal models, particularly murine models, are invaluable for studying the pharmacodynamics of this compound, its effects on B-cell depletion in a physiological setting, and its immunomodulatory effects in preclinical disease models. These models allow for the assessment of complex interactions between the antibody, target cells, and the host immune system that cannot be fully replicated in vitro.

Pharmacodynamic Assessment of this compound in Murine Models of B-cell Depletion

Murine models have been extensively used to assess the pharmacodynamics of this compound, focusing on its ability to deplete CD20-positive B cells in various lymphoid tissues and peripheral blood. While this compound is an anti-human CD20 antibody, models utilizing mice expressing human CD20 or xenograft models with human B cells are employed to study its effects.

Studies in cynomolgus monkeys, which express a CD20 antigen recognized by this compound, have provided insights into B-cell depletion in a non-rodent primate model. These studies showed that this compound administration led to significant depletion of peripheral blood B cells, with depletion levels exceeding 94% at various time points. plos.org Lymph node B-cell levels were also decreased. plos.org The duration of B-cell depletion in these models was sustained over several months. plos.org

In murine models, the pharmacodynamic effects of this compound on B-cell depletion can be influenced by factors such as the mouse strain used (e.g., immunodeficient vs. immunocompetent) and the specific B-cell subsets being evaluated. researchgate.net Models using mice transduced with human CD20 cDNA have demonstrated that this compound can effectively eradicate CD20-positive cells in various organs. aai.org

Pharmacokinetic-pharmacodynamic (K-PD) modeling in pediatric patients with autoimmune diseases treated with this compound estimated the elimination half-life of this compound and CD19+ B cells. nih.gov While this is a clinical study, the modeling approach is rooted in pharmacodynamic principles explored in preclinical settings.

Immunomodulatory Effects of this compound in Preclinical Disease Models

Beyond direct B-cell depletion, preclinical models have been utilized to investigate the broader immunomodulatory effects of this compound in various disease settings, including malignancy and autoimmune diseases.

In murine models of B-cell lymphoma, studies have explored the contribution of different immune effector cells to this compound's antitumor activity. Models using severe combined immunodeficiency (SCID) mice inoculated with human lymphoma cell lines have suggested that neutrophils and NK cells can significantly contribute to the in vivo efficacy of this compound, likely through ADCC. aacrjournals.org Depletion of these cell types in these models impaired the antitumor response to this compound. aacrjournals.org

Preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have been used to investigate the effects of this compound on immune cell populations beyond B cells. Studies in the SJL/EAE mouse model observed effects of this compound on T cell infiltration and reduced inflammation, suggesting potential targeting of T cells in this model. nih.gov

Furthermore, studies in murine models have indicated that anti-CD20 therapy can affect T-cell compartments and may influence the development of long-term antitumor T-cell immunity. researchgate.net The interplay between B-cell depletion and T-cell responses is an active area of investigation in preclinical models.

In a murine model of immune thrombocytopenia, B-cell depletion therapy with an anti-human CD20 antibody was shown to suppress CD8+ T-cell-mediated disease, suggesting that anti-CD20 can significantly affect T-cell compartments and inhibit CD8+ T-cell proliferation. ashpublications.org

Evaluation of this compound Efficacy in Xenograft Models of B-cell Malignancies

Xenograft models, typically involving the inoculation of human lymphoma cells into immunocompromised mice (such as SCID or NSG mice), have been widely used to evaluate the efficacy of this compound against B-cell malignancies. aacrjournals.orgsnmjournals.orgoncotarget.comashpublications.orgresearchgate.netnih.govtandfonline.combmj.comashpublications.orgnih.govoranomed.comresearchgate.net These models allow for the assessment of tumor growth inhibition and survival in response to this compound treatment. aacrjournals.orgashpublications.orgoranomed.com

Studies in xenograft models have demonstrated that this compound can inhibit tumor growth and prolong survival in mice bearing human B-cell lymphoma xenografts. ashpublications.orgtandfonline.comoranomed.com For example, in a study using a palpable B-cell lymphoma xenograft model, treatment with this compound delayed tumor growth, although most mice eventually experienced progressive disease when treated with monotherapy. ashpublications.org

Combination strategies involving this compound have also been evaluated in xenograft models. The concurrent administration of this compound with other agents, such as fenretinide (B1684555) (4HPR), has shown enhanced efficacy, preventing tumor progression in minimal disease models and inducing complete responses in models with established tumors. aacrjournals.orgashpublications.org This enhanced activity in the xenograft setting was associated with increased caspase activation. ashpublications.org

Different lymphoma cell lines and models can exhibit varying sensitivity to this compound in xenograft studies, reflecting the heterogeneity observed in clinical responses. ashpublications.orgnih.gov For instance, the efficacy of this compound has been compared to newer anti-CD20 antibodies like GA101 (obinutuzumab) in xenograft models, with studies suggesting superior anti-tumor activity for GA101 in certain models. aacrjournals.orgtandfonline.com These comparisons highlight the utility of xenograft models in evaluating the potential of novel therapeutic agents and strategies.

The role of immune effector mechanisms in this compound's efficacy in xenograft models has also been investigated. Studies using humanized mouse models, which are engrafted with human immune cells and can support antibody-mediated effector functions like ADCC and CDC, have provided insights into the contribution of these mechanisms in vivo. bmj.comresearchgate.net

Data from Xenograft Studies:

Model TypeCell Line/Tumor TypeThis compound Treatment RegimenKey FindingSource
Palpable B-cell Lymphoma XenograftDHL-4, FL-18 (human lymphoma cell lines)Single agent this compoundDelayed tumor growth, but most mice had progressive disease. ashpublications.org
Minimal Disease Lymphoma XenograftRamos (human Burkitt lymphoma cell line)This compound + Fenretinide (4HPR)Prevented tumor progression, superior to single agents. ashpublications.org
Established Tumor Lymphoma XenograftDHL-4, FL-18This compound + Fenretinide (4HPR)Induced complete responses in a high percentage of animals. ashpublications.org
Human Follicular Lymphoma (RL) XenograftRL cells grown in SCID miceThis compound (30 mg/kg twice weekly or 30 mg/kg once weekly)Inhibited tumor growth, less active than GA101. aacrjournals.org
Human NHL XenograftDaudi (CD20hi), Namalwa (CD20lo)This compound + Recombinant interleukin-2 (B1167480) (rIL-2)Synergistic activity in Daudi model, increased response in Namalwa model. nih.gov
Human Burkitt Lymphoma (2F7-BR44) Xenograft2F7-BR44 cells in humanized NSG-Hc1 miceNative this compound, Nanoencapsulated this compound with CXCL13Enhanced lymphoma clearance with native this compound vs parental NSG. Further enhancement with nanoencapsulated this compound. bmj.com
Human B-cell Lymphoma XenograftRamos (human lymphoma cell line)This compound + Immunocytokine L19-IL2Dramatically potentiated efficacy compared to monotherapy. ashpublications.org
Murine Syngeneic Lymphoma ModelEL4-hCD20-Luc cells212Pb-rituximabSignificant tumor regression and increased survival. oranomed.com

Translational Research Paradigms for this compound Discovery

The development of this compound exemplifies a successful translational research paradigm, moving from fundamental scientific discoveries to a widely used clinical therapy. researchgate.netnih.gov Translational research in the context of this compound has involved understanding the biology of CD20 expression on B cells, elucidating the mechanisms by which anti-CD20 antibodies induce B-cell depletion, and evaluating the efficacy of these antibodies in preclinical models that can predict clinical outcomes. researchgate.netresearchgate.netnih.gov

The identification of CD20 as a suitable target on B cells was a key basic science discovery that underpinned this compound's development. fda.govresearchgate.netresearchgate.net Preclinical studies, including in vitro assays and animal models, were instrumental in demonstrating the potential of anti-CD20 antibodies to deplete B cells and exert anti-tumor effects. nih.govresearchgate.netaacrjournals.org These preclinical findings provided the scientific rationale for initiating clinical trials. researchgate.net

Translational research has also focused on understanding the factors that influence response and resistance to this compound therapy. bohrium.comresearchgate.netaacrjournals.org Studies investigating the role of complement regulatory proteins, Fc receptor polymorphisms, and intracellular signaling pathways have contributed to a deeper understanding of the variability in clinical responses and have informed the development of strategies to overcome resistance. nih.govbohrium.comfrontiersin.orgaacrjournals.orgoncotarget.com

Furthermore, translational research paradigms have involved the development and evaluation of novel anti-CD20 antibodies and combination therapies aimed at improving upon the efficacy of this compound. aacrjournals.orgoncotarget.comnih.govtandfonline.comemjreviews.com Preclinical studies comparing this compound to next-generation antibodies and evaluating combinations with other agents (e.g., chemotherapy, immunocytokines, small molecule inhibitors) in relevant in vitro and in vivo models are critical components of this translational effort. aacrjournals.orgaacrjournals.orgoncotarget.comnih.govashpublications.orgtandfonline.com

The use of patient-derived xenograft (PDX) models, which aim to better recapitulate the heterogeneity and characteristics of human tumors, represents another translational approach to evaluate this compound and novel therapies in a setting more predictive of clinical response. researchgate.net

Translational research in the field of this compound continues to evolve, with ongoing efforts to identify biomarkers that can predict response, optimize treatment strategies, and develop new agents that target B-cell malignancies more effectively. cancernetwork.comnih.govmdpi.combmj.com

Mechanisms of Resistance to Rituximab

CD20-Associated Mechanisms of Rituximab Resistance

Resistance mechanisms directly involving the CD20 antigen represent a significant challenge to this compound efficacy. These mechanisms can reduce the availability of CD20 for antibody binding or interfere with the downstream signaling required for B-cell depletion. nih.govnjmonline.nlopalbiopharma.comspandidos-publications.comnih.gov

Modulation of CD20 Expression Levels on Target B-cells

One of the primary mechanisms of resistance involves the downregulation or complete loss of CD20 expression on the surface of target B-cells. nih.govnjmonline.nlopalbiopharma.comnih.govnih.govbiorxiv.org A reduction in CD20 density limits the number of binding sites available for this compound, thereby impairing the antibody's ability to mediate cytotoxic effects like antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). opalbiopharma.comnih.gov

Patient Cohort (n) Change in CD20 Expression Post-Rituximab Percentage of Patients Median Overall Survival (Months) p-value
Relapsed NHL (150) Significant Reduction 25% 14 <0.05 (vs high expressors)
Relapsed NHL (150) High Expression Maintained 75% 24 -

Antigenic Modulation and Internalization of CD20 Following this compound Exposure

Antigenic modulation refers to the reduction of target antigen density on the cell surface after antibody binding. Following this compound binding to CD20, the antibody-antigen complexes can be internalized by the B-cell itself (internalization) or removed from the cell surface by effector cells such as macrophages (known as "shaving" or trogocytosis). opalbiopharma.comnih.govaai.orgnih.gov Both processes result in a decrease in the effective concentration of CD20 on the cell surface available for subsequent this compound binding and effector function engagement. aai.orgnih.gov

While both mechanisms contribute to the loss of surface CD20, studies suggest that internalization (modulation) may predominate in the loss of surface this compound:CD20 complexes compared to shaving, although the relative importance can vary depending on the context and the type of anti-CD20 antibody. aai.org This reduction in surface CD20 through modulation and shaving can render cells less susceptible to this compound-mediated killing. nih.gov

Genetic Aberrations and Alternative Splicing of the CD20 Gene

Beyond simple changes in expression levels, alterations at the genetic level of the MS4A1 gene, which encodes CD20, can also contribute to resistance. While not fully explained by reduced gene expression or genetic variants alone, alternative splicing of the CD20 gene has emerged as a significant factor in immunotherapy resistance. biorxiv.orgb-s-h.org.ukbiorxiv.orgnih.gov

Alternative splicing can lead to the production of different messenger RNA (mRNA) isoforms from a single gene. b-s-h.org.uk Research indicates that alternative splicing in the 5' untranslated region (UTR) of the CD20 mRNA can generate isoforms that are poorly translated into protein, resulting in low CD20 protein levels on the cell surface despite relatively normal mRNA levels. biorxiv.orgb-s-h.org.ukbiorxiv.orgnih.gov One such translation-deficient isoform (V1) has been found to be abundant in certain B-cell malignancies and is associated with low CD20 protein levels and resistance to CD20-directed therapies. biorxiv.orgbiorxiv.org This splicing-mediated mechanism of CD20 antigen loss has been observed in patients with relapsed follicular lymphoma. b-s-h.org.uk Genetic aberrations, such as deletions in the C-terminal region of the CD20 gene, have also been reported in a subset of patients with relapsed/refractory lymphomas, although their direct impact on clinical response requires further clarification. nih.govnih.gov

Effector Pathway-Related Mechanisms of this compound Resistance

This compound exerts its cytotoxic effects primarily through engaging host immune effector mechanisms, notably ADCC and CDC. Resistance can arise if these pathways are impaired or if target cells develop strategies to evade them. nih.govnih.govnjmonline.nlresearchgate.net

Polymorphisms in Fc-gamma Receptors and Impaired ADCC Efficacy

ADCC is initiated when the Fc region of this compound, bound to CD20 on target cells, interacts with Fc-gamma receptors (FcγRs) on immune effector cells like natural killer (NK) cells, macrophages, and neutrophils. nih.govopalbiopharma.comemjreviews.comashpublications.org The efficacy of ADCC is significantly influenced by genetic variations, or polymorphisms, in the genes encoding FcγRs, particularly the FCGR3A gene, which encodes FcγRIIIa found predominantly on NK cells. nih.govopalbiopharma.comemjreviews.comashpublications.orgnih.gov

A common polymorphism in FCGR3A at position 158 results in either a valine (V) or phenylalanine (F) residue. The FcγRIIIa receptor with the 158V allele exhibits a higher affinity for the Fc region of IgG1 antibodies like this compound compared to the 158F allele. nih.govopalbiopharma.comemjreviews.com This difference in binding affinity translates to variations in ADCC activity and can impact clinical outcomes. nih.govopalbiopharma.comemjreviews.comashpublications.orgnih.gov

FcγRIIIa Genotype Clinical Outcome Measure Outcome (e.g., Remission Rate, PFS) Patient Group p-value Source
158V/V Clinical Remission Rate (6 months) 70% Rheumatoid Arthritis (n=500) <0.01 (vs 158F carriers) opalbiopharma.com
158F Carriers (V/F or F/F) Clinical Remission Rate (6 months) 50% Rheumatoid Arthritis (n=500) - opalbiopharma.com
158V Variant Progression-Free Survival (Months) 30 NHL (n=300) 0.003 (vs 158F variant) opalbiopharma.com
158F Variant Progression-Free Survival (Months) 21 NHL (n=300) - opalbiopharma.com
High-Affinity Variants Overall Response Rate 25% Higher (vs low-affinity) CLL (n=1200, meta-analysis) <0.005 opalbiopharma.com

Upregulation of Complement Regulatory Proteins and CDC Evasion

Complement-dependent cytotoxicity (CDC) is another crucial mechanism by which this compound induces B-cell lysis. nih.govopalbiopharma.com Upon binding to CD20, this compound can activate the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis. opalbiopharma.com However, the efficacy of CDC is tightly regulated by complement regulatory proteins (CRPs) expressed on the surface of target cells. nih.govresearchgate.netopalbiopharma.comfrontiersin.org

Upregulation of these CRPs, such as CD46, CD55, and CD59, can protect malignant B-cells from complement-mediated lysis by inhibiting the complement cascade or preventing MAC assembly. nih.govresearchgate.netemjreviews.comfrontiersin.orgplos.orgfrontiersin.orgpeerj.com Elevated levels of CRPs have been observed in patients who develop resistance to this compound, particularly in cases of relapsed or refractory NHL. nih.gov For instance, CLL cells surviving this compound therapy have been shown to express high levels of CRPs. nih.gov Inhibiting the function of these proteins, particularly CD59, has been explored as a strategy to enhance CDC and overcome resistance. researchgate.netfrontiersin.org The soluble complement regulator complement factor H (CFH) has also been implicated in resistance in CLL, and blocking its activity can sensitize cells to CDC. plos.org

Complement Regulatory ProteinFunction in CDC EvasionObserved in this compound Resistance
CD46Inhibits complement activationYes nih.govfrontiersin.orgfrontiersin.orgpeerj.com
CD55 (DAF)Accelerates decay of complement convertasesYes nih.govfrontiersin.orgfrontiersin.orgpeerj.com
CD59 (MIRL)Inhibits MAC assemblyYes nih.govresearchgate.netfrontiersin.orgplos.orgfrontiersin.orgpeerj.com
Complement Factor H (CFH)Soluble regulator inhibiting alternative pathwayYes (in CLL) plos.org

Dysregulation of Apoptotic Pathways in this compound-Resistant B-cells

This compound can directly signal B cells towards apoptosis, independent of complement or cellular effector mechanisms patsnap.com. This process involves the triggering of several pathways, including the downregulation of survival pathways like the Raf–MEK–ERK signaling cascade, which leads to decreased transcription of anti-apoptotic proteins such as Bcl-xL patsnap.com.

Dysregulation of apoptotic pathway signaling is a significant contributor to this compound resistance nih.gov. Studies on this compound-resistant cell lines, generated through repeated antibody exposure, demonstrate resistance to apoptosis and a lack of sensitivity to multiple antineoplastic agents in addition to this compound nih.gov. These resistant cell lines exhibit numerous modulations of pro- and anti-apoptotic regulators nih.gov.

The Bcl-2 gene family plays a key role in this compound resistance. Bcl-2 protein is often overexpressed in B-cell non-Hodgkin lymphoma (NHL) and confers resistance to apoptosis and chemotherapy nih.gov. While brief exposure to this compound may inhibit Bcl-2 expression, prolonged exposure has been reported to lead to the downregulation of the pro-apoptotic Bcl-2 family proteins Bax and Bak in this compound-resistant cell lines. Low expression of Bax and Bak presumably renders these cells apoptosis-resistant nih.gov.

Resistance to this compound-induced apoptosis can also be linked to the excessive activation of the nuclear factor—κB (NF-κB) pathway, which markedly stimulates cellular anti-apoptotic mechanisms mdpi.com. This triggers the overexpression of anti-apoptotic proteins belonging to the Bcl-2 family, while pro-apoptotic members like Bax and Bak are substantially down-regulated mdpi.com.

This compound binding to CD20 has been shown to induce apoptosis through Fas-dependent activation of the caspase-8 pathway in certain B-cell lines. This activation does not appear to involve a direct death receptor-ligand interaction; instead, it is achieved following membrane clustering of Fas molecules, leading to the formation of the death-inducing signaling complex (DISC) upon CD20 cross-linking imrpress.com.

This compound-mediated caspase-dependent apoptosis involves the activation of Src family tyrosine kinases (Lyn, Fyn, and Lck), the activation of Fas apoptotic signaling, and the inhibition of major survival pathways such as p38 MAPK, ERK1/2, NFkB, and Akt, which are constitutively activated in lymphoma cells imrpress.com. Downregulation of Bcl-xL/Bcl-2 by this compound is a result of the inhibition of the p38 MAPK, NF-kB, and ERK1/2 signaling pathways imrpress.com. This compound also up-regulates Fas expression and sensitizes B-NHL cell lines to Fas-induced apoptosis via inhibition of Yin-Yang 1 (YY1), a transcriptional repressor that negatively regulates Fas expression and confers resistance to Fas-induced apoptosis imrpress.com.

Microenvironmental Factors Influencing this compound Resistance

The tumor microenvironment (TME) plays a significant role in influencing this compound resistance mdpi.comnih.gov. Factors within the TME, including interactions between target and effector cells and the presence of various cell types and soluble factors, can compromise the outcome of this compound-mediated therapeutic effects mdpi.com.

In Mantle Cell Lymphoma (MCL), the TME contributes to increased proliferative capacity, cellular survival, and immune system evasion . Recent studies have shown that MCL cells invading the bone marrow can become resistant to this compound due to the loss of CD20 expression, whereas tumor cells in lymph node tissue maintain extensive CD20 expression .

Macrophages within the TME have gained attention for their impact on prognosis and response to therapy in MCL . High levels of M2-like macrophages, identified by markers such as CD163, are associated with angiogenesis and suppression of the immune response, and their presence has an adverse impact in clinical trials of MCL patients treated with chemoimmunotherapy and targeted treatments .

Increased levels of IL-6 have been observed in the tumor tissues of diffuse large B-cell lymphoma (DLBCL) patients mdpi.com. Importantly, this compound itself may induce tumor cells to produce IL-6, which can consequently induce T-regulatory cells (Tregs) to secrete IL-17, potentially leading to tumor growth and this compound resistance in DLBCL patients mdpi.com. This suggests that this compound could potentially induce resistance and poor prognosis in relapsed DLBCL patients mdpi.com.

Metabolic heterogeneity within the TME is also linked to drug resistance and immune microenvironment remodeling in DLBCL researchgate.net. Dysregulation of amino acid metabolism is recognized to have a substantial influence on tumorigenesis and the modulation of the tumor microenvironment researchgate.net.

Genomic and Proteomic Signatures Predictive of this compound Resistance

Genomic and proteomic analyses are being increasingly employed to profile the immune response to this compound at a molecular level and identify factors associated with resistance patsnap.com. These studies provide insights into alterations in gene expression and protein profiles following treatment patsnap.com.

Genomic signatures can predict response to this compound. In chronic lymphocytic leukemia (CLL), genomic signatures derived from leukemic cell gene expression data, combined with clinical parameters, have shown the capacity to accurately identify patients at risk for progressive disease and predict response to chemo-immunotherapy regimens including this compound nih.govresearchgate.net.

Studies in rheumatoid arthritis (RA) have identified humoral immune response gene signatures associated with response to this compound conquest.health. Patients with a low or absent synovial B cell molecular signature had a lower response to this compound compared to another treatment, while those with a high synovial B cell lineage signature showed comparable effectiveness with both treatments conquest.health. Machine learning algorithms utilizing histological and molecular analyses of synovial biopsies have been developed to predict response to this compound and multidrug resistance in RA conquest.healththe-rheumatologist.org.

Proteomic profiling can also reveal signatures associated with this compound resistance or disease progression. Studies in follicular lymphoma (FL) have identified differentially expressed proteins between patients with no progression and those with early progression nih.gov. While a direct proteomic signature specifically for this compound resistance in FL was not explicitly detailed in the search results, the identification of protein markers associated with disease progression suggests the potential for proteomic signatures to predict outcomes and potentially resistance to standard treatments that include this compound.

Data from studies investigating genomic and proteomic signatures often involve complex datasets and analyses, including techniques like RNA sequencing and reverse phase protein arrays rug.nl. These approaches aim to identify molecular patterns that distinguish responders from non-responders, paving the way for personalized treatment strategies.

Table 1: Key Genes and Proteins Associated with this compound Resistance Mechanisms

CategoryGene/Protein NameRole in Resistance MechanismPubChem CID
Apoptotic PathwaysBcl-2Anti-apoptotic protein, overexpression associated with resistance. Downregulated by prolonged this compound exposure. nih.gov5938
BaxPro-apoptotic protein, downregulated in this compound-resistant cells. nih.gov595
BakPro-apoptotic protein, downregulated in this compound-resistant cells. nih.gov631
Bcl-xLAnti-apoptotic protein, downregulated by this compound-mediated inhibition of survival pathways. patsnap.comimrpress.com6099
NF-κBActivation stimulates anti-apoptotic mechanisms. mdpi.com-
FasApoptotic receptor, expression can be upregulated by this compound. imrpress.com-
Caspase-8Activated in Fas-dependent apoptotic pathway. imrpress.com25715686
LynSrc family tyrosine kinase involved in apoptosis signaling. imrpress.com-
FynSrc family tyrosine kinase involved in apoptosis signaling. imrpress.com-
LckSrc family tyrosine kinase involved in apoptosis signaling. imrpress.com-
p38 MAPKSurvival pathway, inhibition by this compound downregulates Bcl-xL/Bcl-2. imrpress.com-
ERK1/2Survival pathway, inhibition by this compound downregulates Bcl-xL/Bcl-2. imrpress.com-
AktSurvival pathway, inhibition by this compound. imrpress.com-
YY1Transcriptional repressor, inhibits Fas expression. imrpress.com-
MicroenvironmentCD163Marker for M2-like macrophages associated with poor outcomes. -
IL-6Cytokine, can be induced by this compound and contribute to resistance. mdpi.com-
IL-17Cytokine secreted by Tregs, potentially promoting tumor growth and resistance. mdpi.com-
Genomic/Proteomic SignaturesCD20Target antigen, downregulation or loss can lead to resistance. nih.govmdpi.com-
PDK4Contributes to this compound resistance by modulating CD20 expression. researchgate.net10178
HDAC8Phosphorylation modulated by PDK4, affecting CD20 expression. researchgate.net55220
STING1Protein marker investigated in follicular lymphoma. nih.gov340061
IDH2Protein marker associated with shorter PFS in follicular lymphoma. nih.gov3488
EZH2Epigenetic protein marker in CLL associated with poor survival. rug.nl11145
HDAC6Epigenetic protein marker in CLL associated with poor survival. rug.nl10013
H3K27me3Histone methylation mark, loss associated with poor survival in CLL. rug.nl-

Note: PubChem CIDs are provided where readily available from standard databases. Some general pathway components or markers without a single specific PubChem entry are marked with '-'.

Table 2: Examples of Research Findings on Predictive Signatures

Disease ContextSignature TypeKey FindingsPredictive Value / AssociationSource
Chronic Lymphocytic Leukemia (CLL)GenomicGene expression signature from leukemic cells. nih.govAccurately identified patients at risk for progressive disease and predicted response to chemo-immunotherapy (including this compound). nih.govresearchgate.net nih.govresearchgate.net
Rheumatoid Arthritis (RA)GenomicHumoral immune response gene signatures in synovial biopsies. conquest.healthAssociated with response to this compound. Low/absent synovial B cell signature linked to lower this compound response. conquest.health conquest.health
Rheumatoid Arthritis (RA)GenomicMachine learning algorithms based on synovial biopsy analysis. conquest.healththe-rheumatologist.orgPredictive of response to this compound and multidrug resistance (AUC values reported). conquest.healththe-rheumatologist.org conquest.healththe-rheumatologist.org
Diffuse Large B-cell Lymphoma (DLBCL)GenomicAutophagy-related gene signature. frontiersin.orgPotential predictor of overall survival and therapeutic resistance, independent of other clinical factors. frontiersin.org frontiersin.org
Follicular Lymphoma (FL)ProteomicDifferentially expressed proteins (e.g., STING1, IDH2) in tumor samples. nih.govAssociated with disease progression (e.g., low IDH2 linked to shorter PFS). Suggests potential for predicting outcomes and resistance to standard therapy which may include this compound. nih.gov nih.gov
Chronic Lymphocytic Leukemia (CLL)ProteomicEpigenetic protein signatures (e.g., EZH2, HDAC6, H3K27me3 levels) in patient samples. rug.nlAssociated with clinical features and outcome measures (time to treatment, overall survival). Potential as predictive markers. rug.nl rug.nl

Immunological Aspects of Rituximab Action and Host Response

Immunomodulatory Consequences of B-lymphocyte Depletion by Rituximab

This compound induces rapid and substantial depletion of CD20-positive B cells in the peripheral blood, with recovery typically beginning 6-9 months after treatment completion and normalization occurring after 9-12 months. frontiersin.orgashpublications.org This depletion is a cornerstone of its therapeutic effect, particularly in autoimmune diseases where aberrant B cells contribute to pathogenesis through autoantibody production, antigen presentation, and cytokine secretion. ashpublications.orgresearchgate.netscielo.org.co

However, the extent of B-cell depletion can vary in different tissue compartments. For instance, studies in rheumatoid arthritis (RA) patients have shown incomplete depletion of B cells in lymph node biopsies, with switched memory B cells notably persisting despite a decrease in naive and unswitched memory B cells. oup.comnih.gov This persistence of certain B-cell subsets in lymphoid tissues may contribute to variable clinical responses and disease flares upon B-cell repopulation. oup.comnih.gov

The depletion of B cells by this compound can impact humoral immune responses. While plasma cells and existing antibody levels may not be immediately affected, the depletion of B cells decreases humoral immune responses to primary antigens and, due to a prolonged decrease in memory B cells, reduces antibody production to recall antigens even several months after treatment. frontiersin.orgashpublications.org

Indirect Effects of this compound on T-lymphocyte Subsets and Function

Studies have shown that this compound treatment can lead to changes in both CD4+ and CD8+ T-cell populations. In some instances, a decrease in CD4+ T-cell counts has been observed, linked to reduced autoimmune inflammation. opalbiopharma.comnih.gov Conversely, some studies report a modest increase in CD8+ T-cell counts, potentially indicating compensatory immune mechanisms. opalbiopharma.com Long-term use of this compound has been associated with an increase in both CD4+ and CD8+ T-cell counts, leading to a decrease in the CD4/CD8 ratio. frontiersin.org This increase in T-cell numbers, particularly CD8+ T cells, appears to involve a reshaping of the balance between naive and effector subsets. frontiersin.org

The impact of this compound extends to specific T-helper subtypes. A reduction in Th17 cells, which are known to secrete pro-inflammatory cytokines like IL-17A, has been observed following this compound treatment. opalbiopharma.compatsnap.com This decline in Th17 cells has been correlated with reduced disease flares. opalbiopharma.com

The indirect effects on T cells are thought to be mediated by the reduction in B-cell antigen presentation, which in turn diminishes T-cell activation. nih.govpatsnap.com Furthermore, this compound administration may influence the regulatory balance between T-cell subsets, potentially enhancing the numbers and function of regulatory T cells (Tregs). nih.govashpublications.org However, some studies have not found significant changes in the frequency or absolute numbers of total T cells or specific subsets like Tregs after this compound treatment. openrheumatologyjournal.com

In the cerebrospinal fluid (CSF) of patients, this compound has been shown to reduce both B and T cells. nih.govresearchgate.net The proportional decline in CSF T cells has been correlated with a decrease in certain chemokines, suggesting a potential relationship between B cells, T-cell trafficking, and chemokine production within the central nervous system. nih.gov

Table 1 summarizes some observed changes in T-cell subsets following this compound treatment:

T-cell SubsetObserved Change (General)Potential ImplicationSource(s)
Total T cells (CD3+)Variable (decrease or increase)Complex immune modulation frontiersin.orgnih.govresearchgate.net
CD4+ T cellsVariable (decrease or increase)Linked to inflammation or compensatory mechanisms opalbiopharma.comnih.govfrontiersin.org
CD8+ T cellsVariable (increase or no significant change)Potential compensatory mechanisms opalbiopharma.comfrontiersin.orgopenrheumatologyjournal.com
Th17 cellsDecreaseReduced pro-inflammatory responses opalbiopharma.compatsnap.com
Regulatory T cells (Tregs)Variable (increase or stable)Potential enhancement of immune regulation nih.govashpublications.orgopenrheumatologyjournal.com
Activated T cellsDecreaseReduced T-cell activation due to diminished B-cell APC function oup.comnih.govnih.gov

Alterations in Cytokine and Chemokine Profiles Following this compound Exposure

This compound treatment leads to significant alterations in cytokine and chemokine profiles, contributing to its immunomodulatory effects. opalbiopharma.compatsnap.com These changes can involve both pro-inflammatory and regulatory mediators.

Studies have consistently reported a decrease in levels of key pro-inflammatory cytokines such as IL-6 and TNF-α following this compound therapy. scielo.org.coopalbiopharma.combmj.comashpublications.orgnih.gov This reduction contributes to a less inflammatory environment, which is particularly beneficial in autoimmune diseases. opalbiopharma.compatsnap.com

In addition to reducing pro-inflammatory cytokines, this compound can also influence regulatory cytokines. Some research indicates an increase in anti-inflammatory cytokines like IL-10 and TGF-β after this compound treatment. opalbiopharma.comehaweb.org Increased IL-10 levels have been linked to reductions in disease activity scores. opalbiopharma.com TGF-β is crucial for tissue repair and immune regulation, and its elevation has been associated with improved clinical outcomes in certain conditions. opalbiopharma.com However, other studies have reported a decrease in regulatory cytokines like IL-10 and TNF-α at certain time points after this compound, alongside increases in Th2- and Th17-derived cytokines. clinexprheumatol.org

Chemokine levels are also affected by this compound. In the CSF of multiple sclerosis patients, a decrease in CXCL13 and CCL19 has been observed after this compound infusion. nih.gov The decline in CSF T cells correlated with the decrease in CXCL13, suggesting a possible link between B cells, T-cell trafficking, and chemokine production. nih.govresearchgate.net Other chemokines like IP-10 (CXCL10) and IL-8 (CXCL8) have also been shown to decrease significantly after switching to this compound treatment in MS patients. plos.org Conversely, some studies have noted that IFN-regulated chemokine scores may not significantly differ from baseline after this compound treatment. clinexprheumatol.orgscirp.org

The changes in cytokine and chemokine profiles are likely a consequence of B-cell depletion, as B cells are a source of various cytokines and chemokines and play a role in regulating the cytokine milieu. researchgate.netscielo.org.copatsnap.combmj.com

Table 2 presents examples of observed changes in cytokine and chemokine levels:

MediatorTypeObserved Change (General)Source(s)
IL-6Pro-inflammatoryDecrease scielo.org.coopalbiopharma.combmj.comashpublications.orgnih.gov
TNF-αPro-inflammatoryDecrease opalbiopharma.combmj.comclinexprheumatol.org
IL-10RegulatoryVariable (increase or decrease) scielo.org.coopalbiopharma.combmj.comehaweb.orgclinexprheumatol.org
TGF-βRegulatoryIncrease opalbiopharma.comehaweb.org
CXCL13ChemokineDecrease nih.gov
CCL19ChemokineDecrease nih.gov
IP-10 (CXCL10)ChemokineDecrease plos.org
IL-8 (CXCL8)ChemokineDecrease plos.org
Th2-derived cytokinesCytokinesIncrease (at certain time points) clinexprheumatol.orgscirp.org
Th17-derived cytokinesCytokinesIncrease (at certain time points) clinexprheumatol.orgscirp.org

Analysis of Immunogenicity: Anti-Drug Antibody (ADA) Development Against this compound

The development of anti-drug antibodies (ADAs) against therapeutic monoclonal antibodies like this compound is a significant concern as it can impact drug efficacy and potentially lead to adverse reactions. aai.orgmdpi.comnih.gov Despite this compound's B-cell depleting activity, ADA formation has been reported. aai.org

The immunogenicity of this compound can be influenced by several factors, including the type of disease being treated and the patient's immune status. The rate of ADA positivity has been observed to be higher in patients with autoimmune diseases compared to those with lymphoma. mdpi.comnih.gov Within autoimmune diseases, there can also be variations; for instance, a higher rate of ADA positivity has been suggested in relapsing-remitting multiple sclerosis compared to primary progressive MS. nih.gov

ADA development can occur through T-cell-dependent or T-cell-independent pathways. mdpi.com In the T-cell-dependent pathway, antigen-presenting cells (APCs) process the therapeutic antibody and present epitopes to T cells, leading to the differentiation of helper T cells and subsequent antibody production by B cells. mdpi.com

The formation of ADAs against this compound can have clinical consequences. Patients who develop ADAs may exhibit lower circulating drug levels and experience earlier disease relapse. nih.govfrontiersin.org ADAs can have neutralizing capacity, meaning they can inhibit the binding of this compound to its target, CD20, thereby reducing its effectiveness. nih.govbio-rad-antibodies.com Failure of this compound therapy is not always due to the presence of ADAs, and conversely, the absence of ADAs does not guarantee a positive treatment response. labcorp.com

The chimeric nature of this compound, which includes murine sequences, contributes to its potential immunogenicity, leading to the production of human anti-chimeric antibodies (HACAs). nih.gov Aggregation of protein molecules in the therapeutic product can also increase immunogenicity by revealing new epitopes that stimulate the immune system. nih.gov

Studies have investigated the incidence and characteristics of ADAs against this compound in various patient populations. In patients with systemic lupus erythematosus (SLE), a high proportion have been reported to develop persisting ADAs, which correlate with poor B-cell depletion and negative outcomes. nih.govfrontiersin.org

Table 3 provides an overview of reported ADA incidence in different conditions:

ConditionReported ADA IncidenceSource(s)
Non-Hodgkin Lymphoma (NHL)1% mdpi.com
Rheumatoid Arthritis (RA)4–11% mdpi.com
Systemic Lupus Erythematosus (SLE)26–65% mdpi.com
Multiple Sclerosis (MS)26–37% mdpi.comnih.gov
Follicular B-cell Lymphoma19.8% nih.gov
Diffuse Large B-cell Lymphoma<4% nih.gov
Crohn's Disease21% nih.gov

Structural Biology and Bioengineering Approaches for Rituximab Development

Rituximab Structure-Function Relationship Analysis and Antibody Conformation

This compound is an IgG1 kappa immunoglobulin composed of murine light and heavy-chain variable regions and human constant region sequences. nih.gov The specificity of this compound for the CD20 antigen is primarily determined by its murine-derived complementarity-determining regions (CDRs) located within the Fab domains. nih.govnih.gov The interaction between this compound and CD20 is critically dependent on the conformation of a loop structure within the CD20 protein, specifically between the third and fourth helical transmembrane regions. acs.org

Structural analysis of the this compound-CD20 interaction has revealed that the antibody binds to an epitope on the extracellular loop 2 (ECL2) of CD20. nih.gov A synthetic peptide mimicking the ECL2 epitope (residues 163–187) co-crystallized with the this compound Fab fragment showed that the bound CD20 peptide forms a cyclic conformation stabilized by a disulfide bond between cysteine residues C167 and C183. nih.govacs.org A key motif within this cyclic structure, 170ANPS173, is embedded in a pocket formed by the this compound CDRs, interacting via hydrogen bonds and van der Waals contacts. nih.gov

While the Fab domain and its interaction with CD20 have been extensively studied, the structure of the full-length antibody in solution is more complex due to its inherent flexibility. nih.gov Small-angle X-ray scattering (SAXS) data suggest that this compound adopts an asymmetric average conformation in solution. nih.gov This asymmetry is mainly attributed to an uneven arrangement of the two Fab units relative to the central Fc domain, leading to different conformations and elbow angles for each Fab arm. nih.gov The flexibility of the antibody is strongly influenced by the relative orientations of these domains. nih.gov

Electron tomography studies comparing this compound with other anti-CD20 antibodies like GA101 (obinutuzumab) have provided further insights into their binding to CD20 on intact cells. While both antibodies were found to engage with tetrameric CD20 structures, this compound was also frequently bound to larger, network-like structures of unidentified proteins. ashpublications.org this compound was primarily associated with an "open" conformation of CD20 tetrameric complexes, whereas GA101 bound to both "open" and "closed" conformations. ashpublications.org These differences in binding mode and complex formation may contribute to the distinct functional profiles observed between Type I antibodies like this compound and Type II antibodies like GA101. ashpublications.orgnih.govashpublications.org

Fc Region Engineering for Enhanced Effector Functions of this compound

The Fc (fragment crystallizable) region of this compound plays a crucial role in mediating immune effector functions, including ADCC and CDC, by interacting with Fc gamma receptors (FcγRs) on immune cells and the complement protein C1q. ashpublications.orgnih.govpnas.org The interaction between the Fc region and FcγRs, particularly FcγRIIIa on NK cells and macrophages, is a significant determinant of clinical response to this compound. nih.govashpublications.org Genetic variations in FcγR alleles, such as the FcγRIIIa V158F polymorphism, have been linked to differences in affinity for the this compound Fc region and clinical outcomes. ashpublications.orgtandfonline.com

Fc region engineering strategies aim to enhance the affinity of the antibody for activating FcγRs and/or reduce affinity for inhibitory FcγRs, thereby augmenting effector functions like ADCC and antibody-dependent cellular phagocytosis (ADCP). nih.govpnas.org Studies have explored single amino acid substitutions and combinations of mutations within the Fc region to achieve enhanced binding to FcγRs. nih.govashpublications.org For example, specific amino acid substitutions have been identified through screening yeast libraries displaying randomly mutated Fc regions, showing increased affinity to different FcγR alleles. ashpublications.org

Research has demonstrated that engineered this compound variants with modified Fc regions can exhibit significantly enhanced ADCC compared to the wild-type antibody, even with effector cells possessing lower-affinity FcγRIIIa genotypes. ashpublications.org These variants showed increased interaction with FcγRs on effector cells and were more effective in mediating ADCC. ashpublications.org

Glycoengineering is another powerful tool for modifying Fc-mediated cellular effector functions. nih.gov The glycans attached at the N297 residue of the Fc are critical for efficient binding to FcγRs and C1q. nih.gov Modifying the glycosylation pattern, such as reducing fucosylation, can enhance the antibody's affinity for FcγRIIIa and improve ADCC potency. ashpublications.orgnih.gov

Engineered Fc variants have shown differential capacities to mediate CDC. pnas.org The binding site for C1q on the Fc region is separate from but overlaps with the FcγR binding site. pnas.org Specific mutations introduced for enhanced FcγR binding can sometimes impact C1q binding and CDC activity. pnas.org

Development and Analytical Characterization of this compound Biosimilars

The development of biosimilars to this compound requires demonstrating a high degree of similarity to the reference product (originator this compound) in terms of quality, safety, and efficacy. tandfonline.comnih.gov A comprehensive analytical similarity assessment is a crucial step in this process, forming the foundation for reduced clinical examination compared to the originator product. tandfonline.comtandfonline.com This assessment involves a detailed physicochemical and biological characterization of the proposed biosimilar relative to the reference medicinal product (RMP). nih.gov

Analytical techniques employed for characterizing this compound biosimilars include methods to assess primary and higher-order protein structure, size and charge heterogeneity, and glycosylation patterns. tandfonline.comnih.govcenterforbiosimilars.com Techniques such as peptide mapping with liquid chromatography-mass spectrometry (LC-MS), fluorescence spectroscopy, circular dichroism, microdifferential scanning calorimetry, size-exclusion chromatography (SEC), cation-exchange chromatography (CEX), capillary isoelectric focusing (cIEF), and glycan analysis using MS and chromatography are commonly used. tandfonline.comcenterforbiosimilars.com

While biosimilars are expected to exhibit similarity in protein structure and function, analytical exercises have shown that there can be measurable differences in attributes like size heterogeneity, charge heterogeneity, and glycosylation patterns compared to the originator product. tandfonline.com Despite these potential micro-heterogeneities, functional studies are conducted to ensure that the biosimilar exhibits similar biological activities, including target binding affinity (to CD20), ADCC, CDC, and binding to Fc receptors and C1q. tandfonline.comcenterforbiosimilars.com

Demonstrating comparable in vitro ADCC potency against CD20-positive target cells using human effector cells is a key aspect of biosimilar characterization. tandfonline.comnih.gov Studies comparing this compound biosimilars to the originator product have shown similar dose-response relationships in ADCC assays. nih.gov The control of glycosylation patterns, particularly fucosylation, during the manufacturing process is critical for ensuring comparable ADCC potency of biosimilars. nih.gov

The extensive analytical characterization provides the basis for predicting that the clinical efficacy and safety profile of a biosimilar will be similar to the RMP, supporting an abbreviated clinical assessment pathway for regulatory approval. tandfonline.com

Bioconjugation Strategies and Novel this compound Conjugates (e.g., antibody-drug conjugates, radioimmunoconjugates)

Bioconjugation strategies involve the covalent attachment of therapeutic or diagnostic payloads to antibodies, leveraging the antibody's targeting specificity to deliver the payload selectively to antigen-expressing cells. acs.orgnih.gov For this compound, this approach has led to the development of novel conjugates, including antibody-drug conjugates (ADCs) and radioimmunoconjugates.

Antibody-drug conjugates consist of an antibody linked to a highly potent cytotoxic small molecule (payload) via a chemical linker. nih.govprotein-cell.net The antibody component provides targeted delivery of the cytotoxic payload to tumor cells expressing the target antigen (CD20 in the case of this compound conjugates). nih.govmdpi.com Upon binding to the target cell, the ADC is typically internalized, and the cytotoxic drug is released intracellularly to induce cell death. mdpi.com

Conventional bioconjugation methods often target accessible lysine (B10760008) residues or interchain cysteine residues on the antibody. acs.orgtandfonline.com While successful, these methods can result in heterogeneous conjugates with variable drug-to-antibody ratios (DARs) and conjugation sites, potentially impacting efficacy, pharmacokinetics, and tolerability. acs.orgtandfonline.com For this compound, which has poor internalization characteristics as a naked antibody, conjugation with payloads like monomethyl auristatin E (MMAE) can potentially improve efficacy by optimizing the internalization of the conjugate. mdpi.com

Efforts are ongoing to develop more controlled and site-specific conjugation methods to produce homogeneous ADCs with defined DARs and conjugation sites. acs.orgprotein-cell.nettandfonline.com These methods aim to improve the stability, pharmacokinetics, and therapeutic index of ADCs. protein-cell.nettandfonline.com Emerging strategies include enzymatic methods, oligosaccharide remodeling, and techniques utilizing genetic code expansion. tandfonline.com

Radioimmunoconjugates are a specific subclass of immunoconjugates where a radioactive nuclide is attached to an antibody. acs.org This approach utilizes the antibody's high affinity for a recognized antigen to selectively deliver radioactivity to the site of disease for diagnostic or therapeutic purposes. acs.org Radioimmunoconjugates can be synthesized by directly binding the radionuclide to amino acid residues (e.g., iodine to tyrosine) or, more commonly, by conjugating a chelator moiety to the antibody that can complex the radionuclide. acs.org For this compound, radioimmunoconjugates have been explored for radioimmunotherapy applications. acs.org

Compound Names and PubChem CIDs

This compound is a chimeric mouse/human monoclonal antibody targeting the CD20 antigen, a protein found on the surface of pre-B and mature B lymphocytes. nih.govpnas.org Its mechanism of action involves the depletion of CD20-positive B cells. nih.govplos.org While initially approved for B-cell non-Hodgkin lymphoma, its application has expanded to include various autoimmune conditions. nih.gov Research into this compound continues to evolve, employing advanced methodologies to understand its effects on B-cell populations, the molecular mechanisms underlying response and resistance, and its in vivo behavior.

Advanced Methodologies for Rituximab Research

Molecular Biology Techniques for Gene Expression and Epigenetic Analysis Related to Rituximab Response

Molecular biology techniques, including gene expression profiling and epigenetic analysis, are employed to investigate the mechanisms underlying differential responses to this compound and the development of resistance. nih.govjst.go.jpmdpi.com

Gene expression analysis can identify changes in the transcriptome associated with this compound treatment and patient outcomes. Studies comparing gene expression profiles in this compound-responsive and unresponsive B-cell lymphoma cell lines have shown that this compound affects the expression of genes related to apoptosis, lymphocyte signaling, and cytokine response. nih.gov Response to this compound has been linked to gene expression in signaling pathways such as MAPK, Wnt, and TGF-β. nih.gov Furthermore, certain genes have been identified whose expression levels may impact survival in patients treated with this compound-containing regimens. nih.gov Differential gene expression analysis in non-B cell subtypes has also been performed to identify early changes after this compound treatment. medrxiv.org

Epigenetic mechanisms, such as DNA methylation and microRNA (miRNA) expression, can also play a role in regulating CD20 expression and influencing this compound sensitivity. jst.go.jpmdpi.com Down-modulation of CD20 expression after chemoimmunotherapy with this compound is a recognized mechanism of resistance in B-cell malignancies, and genetic and epigenetic mechanisms are correlated with aberrantly low CD20 expression. jst.go.jp Research suggests that miRNAs can act as biomarkers of treatment response in conditions like rheumatoid arthritis, with certain miRNAs showing altered expression after this compound treatment, potentially affecting inflammation, B cell differentiation, and apoptosis. mdpi.com Elevated serum levels of miR-125b, for instance, have been associated with good clinical response to this compound in rheumatoid arthritis patients. mdpi.com

Molecular genetic studies have also indicated that this compound resistance can be related to down-regulation of CD20 expression and mutations in the MS4A1 (CD20) gene. mdpi.com Additionally, findings suggest that B-cell receptor signaling can affect the response to this compound. mdpi.com Techniques like whole exome sequencing (WES) are used to elucidate the molecular mechanisms contributing to resistance and relapse by analyzing tumor cell populations before and after treatment. mdpi.com

Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Omics technologies provide high-throughput approaches to study biological molecules on a large scale, offering comprehensive insights into the molecular landscape relevant to this compound research. scielo.org.mxhumanspecificresearch.orgresearchgate.netnih.govmdpi.com

Genomics: Genomics involves the study of an organism's complete set of genetic material. scielo.org.mxhumanspecificresearch.org In the context of this compound, genomic studies can identify genetic variations, mutations, or structural alterations that may predispose individuals to certain diseases treated with this compound or influence their response to the therapy. mdpi.comscielo.org.mx Genome-wide association studies (GWAS) can be used to identify genetic risk factors. scielo.org.mx

Proteomics: Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. scielo.org.mxhumanspecificresearch.orgmdpi.com Mass spectrometry-based proteomics is a key technique used to identify and quantify proteins in biological samples. scielo.org.mxmdpi.comacs.org Proteomic studies in this compound research aim to identify protein biomarkers associated with treatment response or resistance. researchgate.netuzh.chmdpi.comijbs.com For example, proteomic analysis of serum has been used to identify protein signatures that change after this compound treatment in conditions like neuromyelitis optica. researchgate.net Studies have also attempted to identify serum proteomic biomarkers to predict response to biologics, although reproducible findings have been challenging to obtain. uzh.ch However, some proteomic studies have identified proteins like Annexin A5 (ANXA5) and Nucleobindin 1 (NUCB1) as potentially dysregulated in diffuse large B-cell lymphoma patients who relapsed or were refractory to this compound plus chemotherapy. mdpi.com Proteomics can also provide a deeper understanding of aberrant molecular alterations in diseases treated with this compound. ijbs.com

Metabolomics: Metabolomics is the comprehensive analysis of metabolites within biological samples. scielo.org.mxhumanspecificresearch.org While less frequently highlighted in the provided search results specifically for this compound compared to genomics and proteomics, metabolomics can provide insights into the metabolic changes that occur in response to this compound treatment or in diseases where this compound is used. scielo.org.mxhumanspecificresearch.org Metabolic reprogramming has been implicated in this compound resistance in diffuse large B-cell lymphoma, with pyruvate (B1213749) dehydrogenase kinase 4 (PDK4)-mediated metabolic changes affecting CD20 expression. jst.go.jp

The integration of data from multiple omics technologies (multi-omics) offers a more holistic view of the biological systems and can help uncover complex mechanisms related to this compound's effects and patient outcomes. ijbs.comnih.gov

Advanced Imaging Techniques for in vivo Tracking of this compound Distribution and Target Engagement in Preclinical Models

Advanced imaging techniques are essential for studying the in vivo behavior of this compound, including its distribution, target engagement, and effects on target cells in preclinical animal models. plos.orgnih.govkarger.comnih.govfrontiersin.orgresearchgate.netoup.comexplorationpub.comsnmjournals.orgmdpi.com

Molecular imaging techniques allow for non-invasive, quantitative, and repetitive visualization of biological processes in living organisms. plos.orgmdpi.com Various modalities, including optical imaging (fluorescence and bioluminescence) and nuclear imaging (PET and SPECT), have been applied. plos.orgnih.govkarger.comnih.govfrontiersin.orgresearchgate.netexplorationpub.comsnmjournals.orgmdpi.com

Optical imaging, such as near-infrared fluorescence (NIRF) imaging and bioluminescence imaging (BLI), can be used to track labeled this compound or monitor the effects of B-cell depletion in animal models. plos.orgnih.govkarger.comnih.govsnmjournals.orgmdpi.com For example, studies using FITC-labeled this compound and in vivo optical imaging systems in lymphoma-bearing nude mice have shown specific accumulation of labeled this compound in tumor tissue. nih.gov NIR time-domain optical imaging with Cy5.5-conjugated this compound has also revealed slow tumor uptake and long-lasting persistence of the probe within the tumor in lymphoma models. nih.gov BLI reporter systems allow for real-time monitoring of tumor burden and treatment response in preclinical models of lymphoma. snmjournals.org

Nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) using radiolabeled this compound or its derivatives are valuable for assessing biodistribution and target engagement. karger.comfrontiersin.orgresearchgate.netexplorationpub.commdpi.com this compound can be labeled with radioisotopes such as Technetium-99m (99mTc), Copper-64 (64Cu), or Zirconium-89 (89Zr) for SPECT or PET imaging. karger.comfrontiersin.orgresearchgate.netexplorationpub.com These studies in preclinical models have shown the biodistribution of labeled this compound, including uptake in CD20-expressing tissues like the spleen and tumors. karger.comfrontiersin.orgresearchgate.net Immuno-PET using 64Cu- or 89Zr-labeled this compound has been explored for evaluating CD20 targeting and monitoring treatment efficacy in non-Hodgkin lymphoma mouse models. frontiersin.orgresearchgate.netexplorationpub.com Preclinical studies have demonstrated that immuno-PET allows for non-invasive evaluation of global target levels in vivo. explorationpub.com

Advanced imaging, including MRI, is also used in preclinical models to monitor treatment efficacy by assessing changes in tumor volume or other relevant parameters. oup.com For instance, MRI has been used to monitor the efficacy of this compound in a nude rat model of CNS lymphoma. oup.com

These imaging techniques provide critical in vivo data that complements in vitro and ex vivo studies, offering a more complete picture of this compound's pharmacokinetics and pharmacodynamics in a living system.

Rituximab in the Context of Disease Pathogenesis Mechanistic and Theoretical

Rituximab's Mechanistic Implications in the Pathogenesis of Autoimmune Diseases

B cells play a central role in the pathogenesis of many autoimmune diseases through various mechanisms, including the production of autoantibodies, antigen presentation, T-cell activation, and the production of pro-inflammatory cytokines. ingentaconnect.com The recognition of the critical role of B cells in autoimmunity provides the rationale for using this compound in these conditions. ingentaconnect.com

This compound's primary therapeutic effect in autoimmune diseases is the rapid and long-lasting depletion of CD20+ B cells. mdpi.com This depletion includes peripheral mature B cells, as well as autoantigen-activated marginal zone and follicular B cells. mdpi.com By eliminating these B cells, this compound can reduce the production of pathogenic autoantibodies and disrupt other B-cell mediated pro-inflammatory processes. frontiersin.org

Similar to its action in malignancies, this compound depletes B cells in autoimmune diseases primarily through ADCC and CDC, as well as direct induction of apoptosis. mdpi.com Autoreactive memory B cells are particularly affected by this compound, which may contribute to its prompt and sustained therapeutic effect in autoantibody-mediated autoimmune conditions. mdpi.com

Beyond direct B-cell depletion, this compound may also have other immunomodulatory effects. jcadonline.com It has been suggested to decrease early T-helper cell activation. Additionally, this compound-opsonized B cells may serve as decoy immune complexes, diverting monocytes or macrophages from interacting with tissue-associated immune complexes, thereby reducing inflammation and tissue damage at sites of immune complex deposition. This "immune complex decoy hypothesis" suggests an alternative mechanism underlying this compound's therapeutic action in autoimmune diseases, particularly those driven by inflammatory responses to cell or tissue-associated immune complexes.

The effectiveness of this compound in various autoimmune diseases, such as rheumatoid arthritis, systemic lupus erythematosus, and autoimmune blistering diseases, highlights the significant contribution of B cells to their pathogenesis. ingentaconnect.commdpi.comfrontiersin.orgjcadonline.com

Theoretical Applications of this compound in Other B-cell Mediated Immune Disorders

Given its established mechanism of depleting CD20+ B cells, this compound has theoretical applications in a range of other immune-mediated disorders where B cells are implicated in the disease process. The understanding that B cells contribute to disease pathogenesis beyond antibody production, through roles in antigen presentation, T cell interaction, and cytokine production, supports the exploration of B-cell depletion therapy in various conditions. ingentaconnect.comimrpress.com

Theoretical applications extend to disorders where abnormal B-cell function or populations are believed to drive inflammation or tissue damage. This includes conditions like certain vasculitides beyond those for which it is approved, other immune-mediated neurological disorders, and potentially even some infectious diseases where B-cell driven immunopathology plays a role. jcadonline.comimrpress.com The rationale is that removing the pathogenic B-cell subset could interrupt the disease cycle.

Research into the theoretical applications involves understanding the specific roles of B cells in the pathophysiology of these diverse conditions. For instance, in some neurological disorders, B cells may contribute through the production of autoantibodies targeting neural components or by acting as antigen-presenting cells within the central nervous system. In certain infectious diseases, an aberrant B-cell response might contribute to tissue damage.

While clinical trials and observational studies are necessary to validate these theoretical applications, the mechanistic understanding of this compound's ability to target and deplete CD20+ B cells provides a strong basis for investigating its potential in a broader spectrum of B-cell mediated immune disorders. imrpress.com The success seen in approved indications fuels further research into other conditions where B-cell pathology is suspected.

Future Directions and Emerging Research Avenues for Rituximab

Strategies to Overcome Rituximab Resistance: Conceptual and Preclinical Approaches

Despite this compound's efficacy, resistance remains a significant challenge, occurring in approximately half of patients with certain B-cell lymphomas. njmonline.nl Resistance mechanisms are multifaceted and can involve lymphoma-related factors (e.g., altered CD20 structure or expression, hyperactivated survival pathways) and host-related factors (e.g., Fc receptor polymorphisms). njmonline.nloaepublish.comnih.govspandidos-publications.com

Preclinical research is exploring several strategies to overcome this compound resistance:

Novel Anti-CD20 mAbs: Developing antibodies with higher binding affinity to CD20 or re-engineered Fc regions to improve effector functions like ADCC and CDC. oaepublish.com This includes multivalent antibodies designed to enhance CD20 clustering and subsequent cell death signaling. oaepublish.comaacrjournals.org

Targeting Survival Pathways: Inhibiting hyperactivated survival/anti-apoptotic pathways observed in this compound-resistant cells. nih.gov Studies have shown that interference with pathways such as NF-κB and p38 MAPK can re-sensitize resistant cells to apoptosis. nih.govspandidos-publications.comsemanticscholar.org For example, the orally administered iron chelator deferasirox (B549329) has shown synergistic effects with this compound in preclinical models of diffuse large B-cell lymphoma (DLBCL) by inhibiting p38 MAPK activation. semanticscholar.org

Epigenetic Modulation: Modifying the epigenetic regulation of CD20 expression to upregulate its levels on resistant cells. oaepublish.comnih.gov Histone deacetylase (HDAC) inhibitors, such as valproic acid and romidepsin, have been shown in preclinical studies to increase CD20 expression and enhance this compound-mediated CDC. nih.gov

Combination with Biological Agents and Chemotherapy: Combining this compound with other agents that can enhance its effects or target alternative pathways. Preclinical studies have suggested synergistic activity with agents like interferon-α (IFN-α) and proteasome inhibitors like bortezomib. nih.govspandidos-publications.comproquest.com Combining this compound with chemotherapy regimens remains a standard approach, and research continues to optimize these combinations and explore novel drug pairings. frontiersin.orgnumberanalytics.comnih.govtandfonline.com

Interactive Table 2: Preclinical Strategies to Overcome this compound Resistance

StrategyMechanismExamples/Agents Explored (Preclinical)
Novel Anti-CD20 AntibodiesEnhanced binding affinity, improved effector function, increased clusteringOfatumumab, Obinutuzumab, Veltuzumab, Ublituximab, Multivalent antibodies
Targeting Survival/Anti-apoptotic PathwaysInhibition of pro-survival signaling cascadesDeferasirox (p38 MAPK inhibitor), NF-κB inhibitors, Proteasome inhibitors (Bortezomib)
Epigenetic Modulation of CD20 ExpressionUpregulation of CD20 levelsHDAC inhibitors (Valproic acid, Romidepsin)
Combination with Biological Agents/ChemotherapySynergistic cell killing, targeting alternative pathwaysInterferon-α, Bortezomib, Chemotherapeutic drugs

Exploration of Non-CD20 Targets and Mechanistic Rationale for Combination Therapies with this compound

While CD20 remains the primary target of this compound, research is exploring combination therapies that involve targeting non-CD20 molecules to enhance efficacy, overcome resistance, or treat conditions where B cells play a role but CD20 expression might be suboptimal or heterogeneous. oaepublish.comnih.gov The mechanistic rationale for such combinations often lies in simultaneously inhibiting multiple pathways critical for B-cell survival, proliferation, or immune evasion, or in leveraging different mechanisms of cell killing.

Examples of non-CD20 targets and combination strategies include:

Targeting other B-cell surface antigens: Combining anti-CD20 therapy with antibodies targeting other B-cell markers like CD19 or CD22 can be a strategy to overcome antigen escape, where tumor cells downregulate CD20 expression. oaepublish.com

Inhibitors of intracellular signaling pathways: Combining this compound with inhibitors of pathways such as PI3K, BTK, or JAK/STAT, which are often hyperactivated in B-cell malignancies, can induce synergistic effects and overcome resistance mediated by these pathways. oaepublish.com For instance, combining venetoclax (B612062) (a BCL-2 inhibitor) with anti-CD20 antibodies like this compound or obinutuzumab has shown promise in overcoming microenvironment-mediated resistance in chronic lymphocytic leukemia (CLL). oaepublish.commims.com Umbralisib, a dual inhibitor of PI3K-delta and casein kinase CK1-epsilon, is another example of a small molecule inhibitor being explored in combination strategies. wikipedia.org

Immunomodulatory agents: Combining this compound with agents that modulate the tumor microenvironment or enhance anti-tumor immunity. This can include cytokines like IFN-α or immunomodulators used in autoimmune disorders. spandidos-publications.comnumberanalytics.com

Antibody-drug conjugates (ADCs) and bispecific antibodies: While not directly a combination with this compound, the development of ADCs targeting CD20 or other B-cell antigens, or bispecific antibodies targeting CD20 and another molecule, represents an evolution of targeted therapy that can be used in sequence or potentially in combination strategies. researchgate.netoaepublish.com

The rationale is to attack malignant or autoreactive B cells through complementary mechanisms, reducing the likelihood of treatment failure due to single-pathway resistance.

Computational Modeling and in silico Simulations for Predicting this compound Interactions and Efficacy

Computational modeling and in silico simulations are increasingly valuable tools in understanding the complex interactions of this compound and predicting its efficacy. These approaches can help to:

Model Antibody-Antigen Binding: Simulate the binding kinetics and affinity of this compound and its derivatives to the CD20 antigen, including the impact of CD20 polymorphisms or altered expression levels.

Predict Effector Function Activation: Model the recruitment and activation of immune effector cells (e.g., NK cells, macrophages) for ADCC or the activation of the complement cascade for CDC based on antibody structure and target presentation.

Simulate Pharmacokinetics and Pharmacodynamics: Predict the distribution, metabolism, and elimination of this compound within the body, as well as its pharmacodynamic effects on B-cell depletion in different tissues and patient populations. drugbank.com

Identify Resistance Mechanisms: Analyze large-scale genomic and proteomic data from this compound-sensitive and resistant cells to identify molecular pathways and biomarkers associated with resistance. semanticscholar.org

Screen for Potential Combination Therapies: Use virtual screening and docking studies to identify small molecules or other agents that could synergize with this compound by targeting complementary pathways. researchgate.netresearchgate.net For example, computational studies have been used to identify compounds with high binding affinity to CD20 or other relevant targets in CLL. researchgate.netresearchgate.net

Optimize Dosing and Treatment Schedules: Develop models to predict optimal dosing regimens and schedules based on patient characteristics, disease burden, and predicted drug response.

While still an evolving field, computational approaches offer the potential to personalize this compound-based therapies and accelerate the development of more effective treatment strategies.

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying rituximab's mechanisms in autoimmune diseases?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to structure your question. For example:

  • Population: "In patients with rheumatoid arthritis (RA)..."
  • Intervention: "...how does this compound-mediated B-cell depletion..."
  • Comparison: "...compared to TNF-α inhibitors..."
  • Outcome: "...affect immunoglobulin levels over 12 months?"
    Ensure the question addresses gaps in existing literature, such as conflicting efficacy data in systemic lupus erythematosus (SLE) trials versus observational studies .

Q. What are key considerations for designing a robust experimental protocol for this compound trials?

  • Methodological Answer :

  • Controls : Include placebo or active comparators (e.g., methotrexate) to isolate this compound-specific effects.
  • Endpoints : Define primary (e.g., relapse rate reduction) and secondary endpoints (e.g., B-cell repopulation kinetics) aligned with regulatory standards.
  • Safety Monitoring : Plan for frequent immunoglobulin (IgG/IgM) level assessments and viral reactivation screening (e.g., JC virus, CMV) due to immunosuppressive risks .
  • Ethical Compliance : Adhere to protocols for informed consent, data protection (GDPR), and post-trial care .

Q. How should researchers handle data collection and analysis in this compound studies?

  • Methodological Answer :

  • Source Data : Maintain detailed records of laboratory parameters (CBC, CRP), infusion schedules, and adverse events using standardized templates .
  • Statistical Methods : Use Kaplan-Meier analysis for time-to-event outcomes (e.g., relapse-free survival) and mixed-effects models for longitudinal B-cell depletion data .
  • Negative Data : Report non-significant findings (e.g., lack of SLE efficacy in RCTs) to avoid publication bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across autoimmune diseases?

  • Methodological Answer : Conduct systematic reviews with meta-regression to identify heterogeneity sources. For example:

  • Subgroup Analysis: Stratify by disease severity (e.g., refractory vs. early-stage SLE) or biomarker status (e.g., anti-dsDNA titers).
  • Mechanistic Studies: Use flow cytometry to compare B-cell depletion depth between responders and non-responders .
  • Real-World Evidence: Leverage registries to assess long-term outcomes not captured in RCTs .

Q. What methodologies are optimal for studying this compound's long-term safety profile?

  • Methodological Answer :

  • Longitudinal Cohorts : Track hypogammaglobulinemia incidence using time-to-event analysis and adjust for confounders (e.g., prior immunosuppressant use) .
  • Viral Reactivation Monitoring : Implement quantitative PCR for latent viruses (BK, EBV) at predefined intervals (e.g., weeks 0, 12, 26) .
  • Risk-Benefit Modeling : Use Markov models to weigh infection risks against disease-modifying benefits in specific populations .

Q. How can ethical challenges in this compound trials (e.g., placebo use, vulnerable populations) be addressed?

  • Methodological Answer :

  • Placebo Justification : Apply the Declaration of Helsinki criteria—use placebo only if no proven intervention exists (e.g., rare autoimmune conditions) .
  • Inclusivity : Ensure underrepresented groups (e.g., pediatric patients) are included, with tailored consent processes .
  • Data Transparency : Pre-register trials on ClinicalTrials.gov and share anonymized datasets via repositories .

Q. What experimental approaches validate this compound biosimilarity in preclinical/clinical studies?

  • Methodological Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies : Compare AUC, Cmax, and B-cell depletion kinetics between biosimilars and originators .
  • Immunogenicity Testing : Assess anti-drug antibody rates using bridging ELISA assays.
  • Real-World Comparators : Use propensity score matching to evaluate effectiveness in insurance-mandated biosimilar cohorts .

Methodological Resources

  • Data Analysis : PRISMA guidelines for systematic reviews , CONSORT for RCT reporting .
  • Ethical Compliance : ICH-GCP standards , GDPR for data protection .
  • Mechanistic Tools : Single-cell RNA sequencing for B-cell heterogeneity analysis , cytokine multiplex assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.